molecular formula C16H21NO3 B8559967 4-Piperidineacetic acid, 1-benzoyl-, ethyl ester CAS No. 54108-67-7

4-Piperidineacetic acid, 1-benzoyl-, ethyl ester

Cat. No. B8559967
CAS RN: 54108-67-7
M. Wt: 275.34 g/mol
InChI Key: QTHLYHVTWAAQKP-UHFFFAOYSA-N
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Patent
US05741800

Procedure details

Lithium triethylborohydride (100 ml, 1M solution in tetrahydrofuran) was added dropwise to a solution of ethyl 1-benzoyl-4-piperidineacetate (13.8 g) in dry tetrahydrofuran (50 ml) at 0° C. under nitrogen over 20 minutes whilst maintaining the temperature at 0°-5° C. The mixture was stirred at 0° C. for a further hour, allowed to warm to 20° C. and then water (50 ml) was added slowly. The mixture was acidified with a slight excess of dilute hydrochloric acid and extracted with ethyl acetate. The combined ethyl acetate extracts were washed (dilute hydrochloric acid, brine), dried and evaporated to give 1-benzoyl-4-(2-hydroxyethyl)piperidine as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH-](CC)CC)C.[Li+].[C:9]([N:17]1[CH2:22][CH2:21][CH:20]([CH2:23][C:24](OCC)=[O:25])[CH2:19][CH2:18]1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O.Cl>O1CCCC1>[C:9]([N:17]1[CH2:22][CH2:21][CH:20]([CH2:23][CH2:24][OH:25])[CH2:19][CH2:18]1)(=[O:16])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)[BH-](CC)CC.[Li+]
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 0°-5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed (dilute hydrochloric acid, brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.